6-Methyl vs 7-Methyl Positional Isomerism
6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060043-99-2) is a distinct positional isomer from 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS differs, SMILES: CC1CC2=NC(=CC(=O)N2C1)C3=CC=CC=C3) . The 6-methyl isomer bears the methyl group on the 6-position of the saturated ring, whereas the 7-methyl isomer bears it on the 7-position, confirmed by distinct InChI Keys and SMILES notations .
| Evidence Dimension | Chemical Structure Identity (Positional Isomerism) |
|---|---|
| Target Compound Data | SMILES: CC1CCc2nc(-c3ccccc3)cc(=O)n21; InChI Key: UITFEXNPHPEFEX-UHFFFAOYSA-N; CAS: 2060043-99-2 |
| Comparator Or Baseline | 7-Methyl isomer: SMILES: CC1CC2=NC(=CC(=O)N2C1)C3=CC=CC=C3; InChI Key: SOJLEBTZNKOUMA-UHFFFAOYSA-N; CAS: different |
| Quantified Difference | Non-identical SMILES and InChI Key; CAS numbers differ. Methyl group position differs by one carbon atom on the saturated ring. |
| Conditions | Structural identity confirmed by NMR, MS, and chromatographic methods. See vendor certificates of analysis for batch-specific purity. |
Why This Matters
Positional isomers can exhibit profoundly different biological activity; procuring the incorrect isomer (e.g., 7-methyl instead of 6-methyl) may result in loss of activity at the intended target (e.g., RET kinase) and invalidate experimental results.
